N~6~-butyl-N~4~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-BUTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-BUTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. The process often includes the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N6-BUTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N6-BUTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N6-BUTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved in these actions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidines, such as:
- N6-BUTYL-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N6-BUTYL-N4-(3-METHOXYPHENYL)-1-ETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
Uniqueness
N6-BUTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H22N6O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-N-butyl-4-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H22N6O/c1-4-5-9-18-17-21-15(14-11-19-23(2)16(14)22-17)20-12-7-6-8-13(10-12)24-3/h6-8,10-11H,4-5,9H2,1-3H3,(H2,18,20,21,22) |
InChI Key |
OPITZWDRFVRIQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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